molecular formula C29H23F3N2O5S B453859 ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B453859
M. Wt: 568.6g/mol
InChI Key: VZKZOLMRBHKFRJ-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves several steps. The synthetic route typically includes the formation of the thiazolopyrimidine core, followed by the introduction of the phenyl, furan, and trifluoromethylphenoxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the structure, leading to the formation of new compounds.

Scientific Research Applications

ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

ETHYL 7-METHYL-3-OXO-5-PHENYL-2-[(Z)-1-(5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURYL)METHYLIDENE]-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE can be compared with other similar compounds such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core and may have similar chemical properties and applications.

    Trifluoromethylphenoxy derivatives: Compounds with the trifluoromethylphenoxy group may exhibit similar reactivity and biological activity.

    Furan derivatives:

This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C29H23F3N2O5S

Molecular Weight

568.6g/mol

IUPAC Name

ethyl (2Z)-7-methyl-3-oxo-5-phenyl-2-[[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H23F3N2O5S/c1-3-37-27(36)24-17(2)33-28-34(25(24)18-8-5-4-6-9-18)26(35)23(40-28)15-21-12-13-22(39-21)16-38-20-11-7-10-19(14-20)29(30,31)32/h4-15,25H,3,16H2,1-2H3/b23-15-

InChI Key

VZKZOLMRBHKFRJ-HAHDFKILSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=CC=CC(=C5)C(F)(F)F)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC=C(O4)COC5=CC=CC(=C5)C(F)(F)F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)COC5=CC=CC(=C5)C(F)(F)F)S2)C

Origin of Product

United States

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